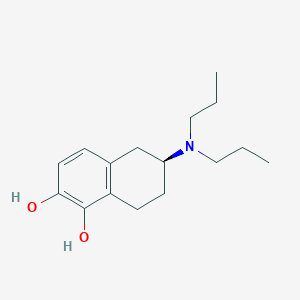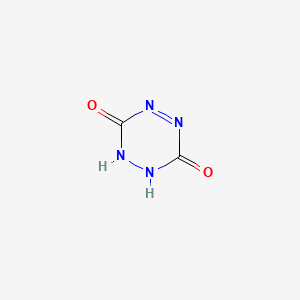
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique chemical properties and have been extensively studied for their applications in various fields, including materials science, medicinal chemistry, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione can be synthesized through several methods. One common approach involves the reaction of hydrazine with nitriles, followed by oxidation. For example, the Pinner synthesis is a well-known method where hydrazine reacts with benzonitrile, followed by mild oxidation to yield the desired tetrazine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as tetrazine dicarboxylates.
Reduction: Reduction reactions can yield dihydrotetrazine intermediates.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the tetrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, nitriles, and oxidizing agents such as potassium permanganate or hydrogen peroxide. Reaction conditions typically involve mild temperatures and controlled environments to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include multi-substituted pyridazines, which are valuable intermediates in organic synthesis and pharmaceutical development .
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione involves its ability to participate in cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction. This reaction allows the compound to form stable adducts with various dienophiles, leading to the formation of pyridazine derivatives . The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest interactions with specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its use in organic synthesis and materials science.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Utilized in the preparation of coordination polymers and as an electron-deficient diene.
3,6-Dithienyl-1,2,4,5-tetrazine: Employed in the design of photoactive materials and optoelectronic devices.
Uniqueness
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione is unique due to its specific reactivity in cycloaddition reactions and its potential biological activities. Its ability to form stable adducts with various dienophiles makes it a valuable compound in synthetic chemistry and drug development .
Eigenschaften
CAS-Nummer |
81930-28-1 |
|---|---|
Molekularformel |
C2H2N4O2 |
Molekulargewicht |
114.06 g/mol |
IUPAC-Name |
1,2-dihydro-1,2,4,5-tetrazine-3,6-dione |
InChI |
InChI=1S/C2H2N4O2/c7-1-3-5-2(8)6-4-1/h(H,3,4,7)(H,5,6,8) |
InChI-Schlüssel |
ZADDOLMZJIKTGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)NNC(=O)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


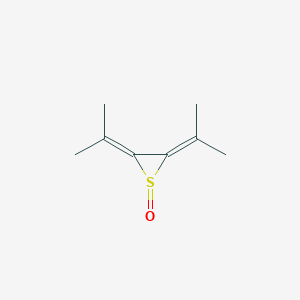
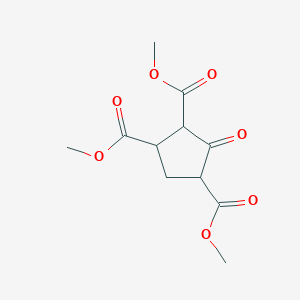



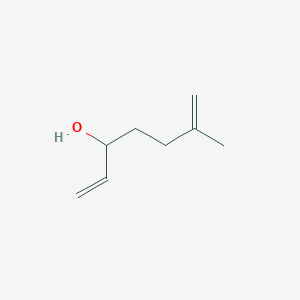
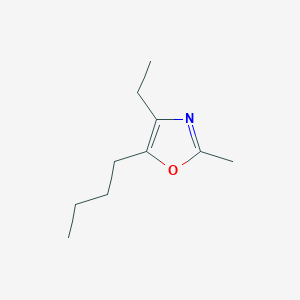

![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)

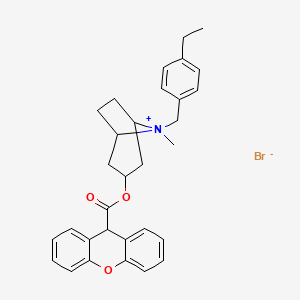
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
